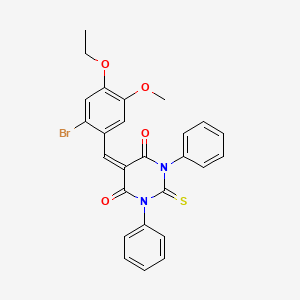![molecular formula C17H25NO2 B6048093 3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine](/img/structure/B6048093.png)
3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine, also known as MDPV, is a synthetic cathinone that has gained attention in recent years due to its potential for abuse. It is a stimulant drug that is structurally similar to other cathinones, such as methcathinone and mephedrone. MDPV is known to have powerful psychoactive effects, and has been associated with a range of adverse health outcomes.
Wirkmechanismus
3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine acts as a potent dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine by neurons in the brain. This leads to an increase in dopamine levels in the brain, which is associated with feelings of pleasure and euphoria. 3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine also acts on other neurotransmitter systems in the brain, including the norepinephrine and serotonin systems.
Biochemical and Physiological Effects:
3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine has been found to produce a range of biochemical and physiological effects in animal models. These effects include increased locomotor activity, increased heart rate and blood pressure, and increased body temperature. 3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine has also been found to produce a range of behavioral effects, including increased anxiety, aggression, and stereotypy.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine has been used extensively in laboratory experiments to study its mechanism of action and potential therapeutic applications. One advantage of using 3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine in laboratory experiments is that it produces a range of well-characterized behavioral and physiological effects, making it a useful tool for studying the effects of dopamine reuptake inhibition. However, one limitation of using 3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine in laboratory experiments is that it is a potent psychoactive drug that has the potential for abuse, making it difficult to control for the potential confounding effects of drug abuse.
Zukünftige Richtungen
There are a number of future directions for research on 3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine. One area of research is the development of novel dopamine reuptake inhibitors that are less prone to abuse and have greater therapeutic potential. Another area of research is the development of new animal models that can better capture the complex behavioral and physiological effects of 3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine. Finally, there is a need for further research on the long-term effects of 3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine use, including its potential for addiction and other adverse health outcomes.
Synthesemethoden
3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine can be synthesized using a variety of methods, including the Leuckart reaction, the reductive amination of propiophenone, and the Mannich reaction. The Leuckart reaction involves the reaction of propiophenone with ammonium formate or formamide, while the reductive amination of propiophenone involves the reaction of propiophenone with methylamine and sodium borohydride. The Mannich reaction involves the reaction of propiophenone with formaldehyde and dimethylamine.
Wissenschaftliche Forschungsanwendungen
3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine has been the subject of extensive scientific research in recent years, with studies focusing on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Research has shown that 3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine acts as a potent dopamine reuptake inhibitor, and has been found to produce a range of behavioral and physiological effects in animal models.
Eigenschaften
IUPAC Name |
1-[3-[2-(3-methoxyphenyl)ethyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-3-17(19)18-11-5-7-15(13-18)10-9-14-6-4-8-16(12-14)20-2/h4,6,8,12,15H,3,5,7,9-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNQDYUFWICXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)CCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-methoxybenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6048018.png)
![ethyl {10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazin-2-yl}carbamate dihydrochloride](/img/structure/B6048020.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide](/img/structure/B6048041.png)

![1'-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6048052.png)
![3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-[2-(3-pyridinyloxy)propyl]propanamide](/img/structure/B6048054.png)
![1-(4-{[4-(hydroxymethyl)-4-(3-methoxybenzyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6048058.png)
![3-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B6048061.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6048066.png)
![1-(2,3-dimethoxyphenyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6048077.png)
![N'-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B6048087.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6048101.png)
![3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6048107.png)
![4-bromo-2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol](/img/structure/B6048112.png)